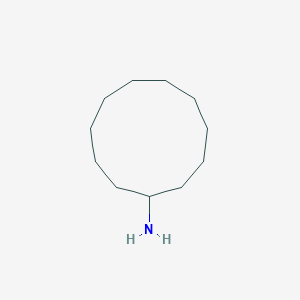
Cycloundecanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloundecanamine is an organic compound with the molecular formula C₁₁H₂₃N It is a cyclic amine, specifically a cycloalkylamine, which means it contains an amine group attached to a cycloalkane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloundecanamine can be synthesized through several methods, including:
Cyclization of Linear Amines: One common method involves the cyclization of linear amines under acidic or basic conditions. For example, the cyclization of 1-aminoundecane can be achieved using strong acids like sulfuric acid or bases like sodium hydroxide.
Reductive Amination: Another method is the reductive amination of cycloundecanone with ammonia or primary amines in the presence of reducing agents such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale cyclization reactions. The process involves:
Feedstock Preparation: Purifying the starting materials to ensure high yield and purity.
Reaction Conditions: Optimizing temperature, pressure, and catalyst concentration to maximize the efficiency of the cyclization process.
Purification: Using distillation or recrystallization to isolate and purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form cycloundecanone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cycloundecane using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Cycloundecanone.
Reduction: Cycloundecane.
Substitution: Various substituted cycloundecanes depending on the reagents used.
Scientific Research Applications
Cycloundecanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex cyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological conditions.
Industry: this compound is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.
Mechanism of Action
Cycloundecanamine can be compared with other cyclic amines such as:
Cyclohexylamine: A smaller cyclic amine with similar chemical properties but different applications.
Cyclododecanamine: A larger cyclic amine with a similar structure but different reactivity and uses.
Uniqueness: this compound’s unique ring size and amine functionality make it particularly versatile in organic synthesis and industrial applications. Its balance of ring strain and stability provides distinct advantages over smaller or larger cyclic amines.
Comparison with Similar Compounds
- Cyclohexylamine
- Cyclododecanamine
- Cyclooctylamine
Cycloundecanamine’s unique properties and potential applications make it a valuable compound in various fields of research and industry. Its synthesis, reactivity, and applications continue to be areas of active investigation.
Properties
CAS No. |
36413-76-0 |
|---|---|
Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
cycloundecanamine |
InChI |
InChI=1S/C11H23N/c12-11-9-7-5-3-1-2-4-6-8-10-11/h11H,1-10,12H2 |
InChI Key |
YCEFCHDUDSUVRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12896150.png)
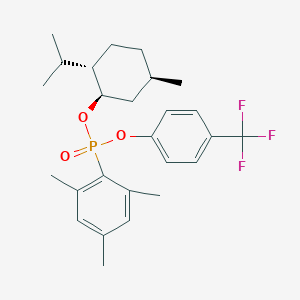


![1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-](/img/structure/B12896175.png)
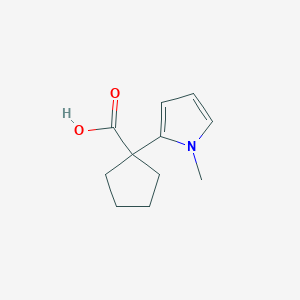

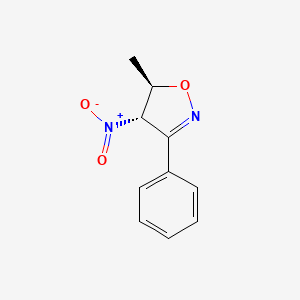
![(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12896192.png)
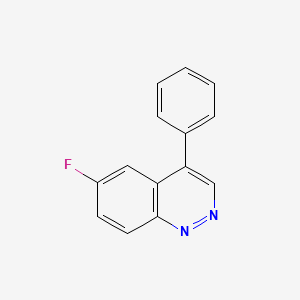
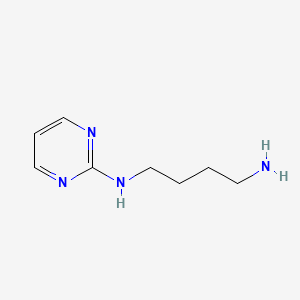

![3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline](/img/structure/B12896224.png)

